molecular formula C16H11N3O4 B1433694 4-[(8-Nitroquinolin-2-yl)amino]benzoic acid CAS No. 330663-19-9

4-[(8-Nitroquinolin-2-yl)amino]benzoic acid

Cat. No. B1433694
M. Wt: 309.28 g/mol
InChI Key: IUDBWPLCOSSTKF-UHFFFAOYSA-N
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Description

4-[(8-Nitroquinolin-2-yl)amino]benzoic acid, also known as NQBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NQBA is a derivative of quinoline and benzoic acid, and its unique structure makes it a promising candidate for use in drug development, as well as in other areas of research.

Scientific Research Applications

Solvation Controlling Reaction Paths

  • Singh and Baruah (2008) investigated the condensation reactions of certain imide derivatives, providing insights into gel formation and solvation effects in chemical processes involving nitroquinoline compounds (Singh & Baruah, 2008).

Antibacterial Properties

  • Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models, examining their antibacterial properties. This study demonstrates the potential use of nitroquinoline compounds in developing new antibacterial agents (Al-Hiari et al., 2007).

Antimycobacterial Activities

  • Senthilkumar et al. (2009) focused on synthesizing novel 6-nitroquinolone-3-carboxylic acids and evaluating their antimycobacterial activities. This research is significant in the context of developing new treatments for tuberculosis (Senthilkumar et al., 2009).

Nucleophilic Amination

  • Szpakiewicz and Grzegożek (2008) studied the vicarious nucleophilic substitution of nitroquinolines. This research adds to the understanding of chemical reactions involving nitroquinoline compounds (Szpakiewicz & Grzegożek, 2008).

Corrosion Inhibition

  • Rbaa et al. (2020) synthesized benzimidazole derivatives based on 8-hydroxyquinoline, exploring their use as corrosion inhibitors for mild steel, highlighting another industrial application of nitroquinoline derivatives (Rbaa et al., 2020).

Redox-Annulations

  • Rickertsen et al. (2020) explored redox-neutral annulations involving amines and nitromethylbenzaldehyde, demonstrating the potential for creating complex chemical structures involving nitroquinoline compounds (Rickertsen et al., 2020).

Nitro Reduction in Carcinogenic Agents

  • Kato et al. (1970) investigated the reduction of 4-nitroquinoline N-oxide, a carcinogen, by rat liver, providing insights into the biological interactions and potential toxicity of nitroquinoline compounds (Kato et al., 1970).

Synthesis of Quinolines

  • Khodair et al. (1999) focused on the synthesis of substituted quinolines, demonstrating the versatility of nitroquinoline compounds in synthesizing diverse heterocyclic structures (Khodair et al., 1999).

properties

IUPAC Name

4-[(8-nitroquinolin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c20-16(21)11-4-7-12(8-5-11)17-14-9-6-10-2-1-3-13(19(22)23)15(10)18-14/h1-9H,(H,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDBWPLCOSSTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(8-Nitroquinolin-2-yl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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